Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride
Overview
Description
Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a piperidinomethyl group, and an indan-1-ol moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indan-1-ol Core: This can be achieved through a Friedel-Crafts alkylation reaction, followed by reduction.
Introduction of the Piperidinomethyl Group: This step involves the nucleophilic substitution of a suitable leaving group with piperidine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the methoxy group or to convert the indan-1-ol to indane.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) for deprotonation followed by alkyl halides for substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated compounds or fully reduced hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indan-1-ol Derivatives: Compounds with similar indan-1-ol structures but different substituents.
Piperidinomethyl Compounds: Molecules featuring the piperidinomethyl group but with different core structures.
Methoxy-Substituted Indans: Compounds with methoxy groups on the indan ring but different functional groups elsewhere.
Uniqueness
Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1S,2S)-5-methoxy-3,3-dimethyl-2-(piperidin-1-ylmethyl)-1,2-dihydroinden-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-18(2)15-11-13(21-3)7-8-14(15)17(20)16(18)12-19-9-5-4-6-10-19;/h7-8,11,16-17,20H,4-6,9-10,12H2,1-3H3;1H/t16-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRPDUNRJNJBFT-MCJVGQIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C1C=C(C=C2)OC)O)CN3CCCCC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C1C=C(C=C2)OC)O)CN3CCCCC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910589 | |
Record name | 5-Methoxy-3,3-dimethyl-2-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107946-34-9 | |
Record name | Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107946349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-3,3-dimethyl-2-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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